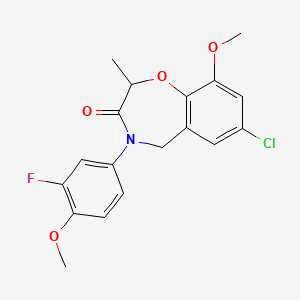
7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a useful research compound. Its molecular formula is C18H17ClFNO4 and its molecular weight is 365.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (hereafter referred to as Compound A ) belongs to the class of benzoxazepines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be structurally represented as follows:
The presence of chlorine and fluorine substituents in its structure is believed to enhance its biological activity by influencing lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzoxazepines. For instance, compounds similar to Compound A have demonstrated significant antiproliferative effects on various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, a related compound was shown to inhibit squalene synthase (a key enzyme in cholesterol biosynthesis), leading to reduced cancer cell viability .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human breast adenocarcinoma | 0.5 | |
| HepG2 liver cancer cells | 0.8 | |
| Colon cancer cells | 1.2 |
Neuroprotective Effects
Benzoxazepines have also been investigated for their neuroprotective properties. Compound A is posited to exert effects that may protect neuronal cells from oxidative stress and apoptosis.
- Mechanism of Action : The neuroprotective effects are hypothesized to occur through modulation of neurotransmitter systems and inhibition of inflammatory pathways .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of Compound A on various cancer cell lines. The results indicated that Compound A significantly inhibited cell growth in a dose-dependent manner.
- Findings :
Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of Compound A using animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
7-chloro-4-(3-fluoro-4-methoxyphenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-10-18(22)21(13-4-5-15(23-2)14(20)8-13)9-11-6-12(19)7-16(24-3)17(11)25-10/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWDSMLJHRWKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC(=C2)Cl)OC)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














